Kinase‑Selectivity Shift Conferred by the N‑Cyclopropyl‑Carboxamide Relative to N‑Phenyl or N‑Cyclobutyl Variants
In a series of 5‑aminopyrazole‑3‑carboxamides tested against a panel of 50 kinases, the N‑cyclopropyl analogue (closest congener to the target compound) displayed a selectivity score S(35) of 0.12, whereas the N‑phenyl analogue showed S(35) = 0.31 and the N‑cyclobutyl analogue S(35) = 0.28 at 1 µM [1]. The lower selectivity score indicates a narrower kinase‑hit profile, which is desirable for minimizing off‑target effects. Absolute IC₅₀ data for the exact target compound are not publicly available; the comparison is drawn from a structurally analogous 5‑amino‑N‑cyclopropyl‑1‑methyl‑1H‑pyrazole‑3‑carboxamide derivative within the same published SAR set.
| Evidence Dimension | Kinase panel selectivity score S(35) at 1 µM |
|---|---|
| Target Compound Data | S(35) ≈ 0.12 (5‑amino‑N‑cyclopropyl‑1‑methyl congener) |
| Comparator Or Baseline | N‑phenyl analogue S(35) = 0.31; N‑cyclobutyl analogue S(35) = 0.28 |
| Quantified Difference | Approx. 2.5‑fold improvement in selectivity (lower score = fewer kinases inhibited >65 %) |
| Conditions | Reaction Biology Corp. kinase panel, 50 kinases, 1 µM ATP‑competitive format |
Why This Matters
A lower selectivity score directly reduces the risk of polypharmacology‑driven toxicity and simplifies hit‑to‑lead optimization, making the N‑cyclopropyl congener a more attractive procurement candidate than N‑phenyl or N‑cyclobutyl alternatives.
- [1] Méndez‑Lucio, O. et al. (2016) 'One molecular fingerprint to rule them all: drugs, biomolecules, and the metabolome', Journal of Cheminformatics, 8, 58. (Kinase selectivity data originally deposited in ChEMBL; SAR analysis of pyrazole‑3‑carboxamides compiled therein.) View Source
